molecular formula C10H7ClN4 B1585728 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-39-5

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1585728
CAS RN: 91895-39-5
M. Wt: 218.64 g/mol
InChI Key: KJXIBZROUGENCF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The process involves refluxing a mixture of these compounds in absolute ethanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is characterized by the presence of a triazolo[4,3-a]quinoxaline core, which is a fused ring system combining a triazole and a quinoxaline . The compound also contains a methyl group and a chlorine atom attached to the core .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline primarily involve its synthesis through aromatic nucleophilic substitution . The compound can react with different amines and triazole-2-thiol to form new derivatives .


Physical And Chemical Properties Analysis

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a solid compound with a molecular weight of 218.65 . Its melting point ranges from 222 to 224 degrees Celsius

Scientific Research Applications

Antiviral Activity

The triazoloquinoxaline derivatives have shown potential as antiviral agents. The presence of the triazole ring has been associated with significant antiviral properties, which have been exploited in the design of new drugs. For instance, some derivatives of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline have been tested against different viruses, showing promising results .

Antimicrobial Properties

These compounds have also been investigated for their antimicrobial activities. The structural similarity to fluoroquinolone antibiotics, which contain a piperazine moiety, suggests that triazoloquinoxalines could be effective against bacterial infections. Research has indicated that certain derivatives exhibit antibacterial and antifungal activities .

Anti-Cancer Potential

Quinoxaline derivatives are being studied for their anti-cancer properties. The ability to interfere with cellular processes that are vital for cancer cell proliferation makes them interesting candidates for cancer therapy. Their role in inhibiting tumor growth and inducing apoptosis in cancer cells is a significant area of research .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoxaline derivatives is another promising field. These compounds can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Anticonvulsant Effects

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their anticonvulsant effects. The modulation of neurotransmitter systems by these compounds could lead to new treatments for epilepsy and other seizure disorders .

Cardiovascular Research

In cardiovascular research, triazoloquinoxalines have been used to study their effects on heart tissue and blood vessels. Their potential to act as vasodilators or to influence heart rhythm makes them valuable tools in the development of cardiovascular drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to target dna, intercalating into the dna structure

Mode of Action

It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.

Result of Action

Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.

properties

IUPAC Name

4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIBZROUGENCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377662
Record name 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

CAS RN

91895-39-5
Record name 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydrazinoquinoxaline (15.5 g., 0.080 mole), the product of Example 1, was stirred with triethyl orthoacetate for 3 hours at 100° C. The mixture was cooled to room temperature and the solid precipitate was collected by filtration, washed with ethanol and air dried to afford 11.4 g. (65% yield) of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 215°-222° C. Mass spectrum: m/e, 218 (P).
Quantity
15.5 g
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline in 50 ml of triethyl orthoacetate was heated at 100° C. for three hours. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried affording 4.27 g of 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline having a mp of 215°-218° C.
Quantity
5 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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